2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate
Description
Molecular Classification and Nomenclature
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound's primary structural framework centers on a pyridine ring, specifically a 6-methoxypyridin-2-yl system, which serves as the core heterocyclic unit. The chloromethyl substituent at the 3-position of the pyridine ring provides a reactive handle for further chemical transformations, while the methoxy group at the 6-position modulates the electronic properties of the aromatic system.
The ethyl linker connecting the pyridine system to the methanesulfonate group creates a flexible bridge that allows for conformational adjustments and potential interactions with biological targets. The methanesulfonate ester functionality serves as both a protecting group and a leaving group in various chemical reactions, making this compound particularly valuable in synthetic applications. The complete systematic name accurately describes the spatial arrangement of all functional groups and provides unambiguous identification of the molecular structure.
| Nomenclature Component | Chemical Significance | Structural Position |
|---|---|---|
| 6-methoxypyridin-2-yl | Core heterocyclic system | Central aromatic framework |
| 3-chloromethyl | Reactive substituent | Position 3 of pyridine ring |
| ethyl linker | Flexible connector | Bridge between pyridine and sulfonate |
| methanesulfonate | Ester functionality | Terminal reactive group |
Alternative naming systems and synonyms for this compound include variations that emphasize different aspects of its structure, such as the positioning of substituents or the nature of the functional groups. These alternative names facilitate database searches and cross-referencing across different chemical information systems, ensuring comprehensive coverage in literature surveys and synthetic planning.
Chemical Abstracts Service Registry Information and Identification
The Chemical Abstracts Service registry number 1003589-87-4 serves as the definitive identifier for this compound within the global chemical information infrastructure. This unique numerical identifier enables precise tracking of the compound across multiple databases, publications, and commercial sources, eliminating ambiguity that might arise from structural similarities or naming variations. The registry system's assignment of this specific number reflects the compound's recognition as a distinct chemical entity with established identity and provenance.
The Molecular Design Limited number identified as MFCD28977470 provides additional database cross-referencing capabilities, particularly within specialized chemical inventory and structure-activity relationship databases. This identifier facilitates integration with computational chemistry platforms and molecular modeling software, enabling researchers to access pre-computed properties and structural information efficiently. The availability of multiple database identifiers demonstrates the compound's integration into the broader chemical information ecosystem.
| Database Identifier | Number | Primary Use |
|---|---|---|
| Chemical Abstracts Service Registry | 1003589-87-4 | Global chemical identification |
| Molecular Design Limited | MFCD28977470 | Structural database integration |
| PubChem Compound Identifier | 58006316 | Public database access |
Properties
IUPAC Name |
2-[3-(chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-15-10-4-3-8(7-11)9(12-10)5-6-16-17(2,13)14/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLCEWPSKHBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CCl)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals.
Mode of Action
It is known that chloromethyl derivatives of aromatic compounds can be obtained by treating a series of aromatic hydrocarbons and o-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane.
Biochemical Pathways
The chloromethylation of aromatic compounds is a well-documented process in the literature.
Biochemical Analysis
Biochemical Properties
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can lead to toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s effects on metabolic pathways are context-dependent, with different outcomes observed in different cell types and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to reach target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, influencing its effects on cellular processes.
Biological Activity
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate (CAS: 1003589-87-4) is a chemical compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, effects in various biological systems, and relevant case studies.
Basic Information
- IUPAC Name : 2-(3-(chloromethyl)-6-methoxypyridin-2-yl)ethyl methanesulfonate
- Molecular Formula : C10H14ClNO4S
- Molecular Weight : 279.74 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group is known to facilitate nucleophilic attacks, potentially leading to modifications in protein functions and gene expression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of pyridine compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Cytotoxic Effects
There is evidence that this compound may exhibit cytotoxic effects on specific cancer cell lines. For instance, studies have shown that compounds containing methanesulfonate groups can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membranes .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Cytotoxicity Assessment :
- Objective : Investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity on HeLa and MCF-7 cell lines, with IC50 values suggesting potent activity.
Data Table
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H14ClNO4S
- Molecular Weight : 279.74 g/mol
- IUPAC Name : 2-(3-(chloromethyl)-6-methoxypyridin-2-yl)ethyl methanesulfonate
- Purity : Typically available at ≥97% purity
Chemical Structure Visualization
The compound features a methanesulfonate group attached to a pyridine ring, which includes a chloromethyl substituent and a methoxy group. This unique structure contributes to its reactivity and potential applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit significant anticancer properties. The chloromethyl and methoxypyridine moieties may enhance the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties : The sulfonate group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Organic Synthesis
Building Block for Drug Development : The compound serves as an important building block in the synthesis of more complex molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.
Synthesis of Biologically Active Compounds : It can be used to synthesize other biologically active compounds through various coupling reactions, expanding its utility in pharmaceutical chemistry.
Material Science
Polymer Chemistry : Due to its reactive functional groups, this compound can be utilized in the development of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Anticancer Research
A study investigated the effects of pyridine derivatives on cancer cell lines, demonstrating that modifications to the chloromethyl group significantly influenced cytotoxicity against breast cancer cells. The results indicated that compounds similar to 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate exhibited promising anticancer activity, warranting further exploration in drug development.
Case Study 2: Synthesis of Novel Antibiotics
In another study, researchers used this compound as a precursor to synthesize novel antibiotics. By modifying the methanesulfonate group, they were able to enhance the antibacterial efficacy against resistant strains of bacteria, showcasing its potential in combating antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Optimization : The compound can be synthesized via nucleophilic substitution of a pyridinyl-chloromethyl intermediate with methanesulfonate esters. A similar approach is validated in the preparation of methanesulfonate salts, where methanesulfonic acid is reacted with hydroxyl or amino intermediates under controlled anhydrous conditions .
- Intermediate Characterization : Key intermediates (e.g., chloromethyl-pyridine derivatives) should be analyzed using LC-MS (to confirm molecular ions) and NMR (to verify substitution patterns). For example, in structurally analogous compounds, -NMR signals at δ 3.8–4.2 ppm confirm methoxy groups, while δ 4.5–5.5 ppm indicates chloromethyl protons .
Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?
Methodological Answer:
- Purity Assessment : Use HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities. Reference standards for related methanesulfonate esters highlight the importance of detecting residual solvents (e.g., dichloromethane) and hydrolyzed byproducts .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC . Chlorinated pyridine derivatives are prone to hydrolysis; thus, storage in anhydrous, inert atmospheres (argon) at -20°C is advised .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, single-crystal X-ray diffraction (as applied to pyridine derivatives in ) is recommended.
- Spectroscopic Methods :
- FT-IR : Confirm sulfonate (S=O stretch at 1150–1250 cm) and methoxy (C-O stretch at 1050–1100 cm) functional groups.
- High-Resolution MS : Exact mass analysis (e.g., ESI-TOF) to distinguish isotopic patterns of chlorine (/) and sulfur (/) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions involving the chloromethyl group?
Methodological Answer:
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify steric/electronic barriers. For example, bulky substituents on the pyridine ring may hinder nucleophilic attack, necessitating alternative solvents (e.g., DMF) or catalysts (e.g., KI for Finkelstein reactions) .
- Kinetic Analysis : Monitor reaction progress via in-situ -NMR to detect transient intermediates. Contradictions in reaction rates may arise from solvent polarity effects or competing elimination pathways .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Microcosm Studies : Adapt split-split plot designs (as in ) to simulate environmental conditions. Variables include pH (4–9), temperature (10–30°C), and microbial activity.
- Degradation Pathways : Use LC-QTOF-MS to identify transformation products. Chlorinated pyridines often undergo hydroxylation or dechlorination, as observed in pesticide degradation studies .
Q. How can computational models predict the compound’s bioavailability and interactions with biological targets?
Methodological Answer:
- Molecular Docking : Employ software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Fluorinated pyridine analogs show enhanced binding affinity due to hydrophobic interactions, suggesting similar strategies for optimizing this compound’s bioactivity .
- ADMET Prediction : Use QSAR models to estimate logP (lipophilicity) and metabolic stability. Methanesulfonate esters typically exhibit moderate aqueous solubility (logP ~2.5) and are substrates for esterase-mediated hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
